Tumonoic acid F

Description

Significance of Natural Products from Marine Cyanobacteria

Marine cyanobacteria are a phylum of bacteria that obtain their energy through photosynthesis and are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. mdpi.commdpi.com These microorganisms have yielded a wealth of natural products with potential applications in medicine and biotechnology. mdpi.com The unique and often complex chemical structures of these compounds, which are not typically found in terrestrial organisms, make them promising candidates for drug development. mdpi.com

The bioactivities of these marine-derived compounds are vast, encompassing antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com The increasing prevalence of drug-resistant pathogens has intensified the search for new antimicrobial agents, and marine cyanobacteria have emerged as a promising frontier in this endeavor. mdpi.com Many of the compounds isolated from these organisms exhibit potent activity against multidrug-resistant bacteria and other pathogens. mdpi.com Furthermore, the discovery of novel anticancer agents with specific cellular targets from marine cyanobacteria highlights their importance in oncological research. mdpi.com

Overview of the Tumonoic Acid Family of Secondary Metabolites

The tumonoic acids are a class of secondary metabolites that are abundantly found in many species of cyanobacteria. mdpi.com These compounds are classified as linear peptides or lipopeptides and are characterized by a fatty acid chain linked to an amino acid moiety, typically proline. mdpi.commdpi.comnih.gov The first members of this family, tumonoic acids A, B, and C, were identified in 1999 from the marine cyanobacteria Lyngbya majuscula and Schizothrix calcicola. mdpi.comencyclopedia.pub

Since their initial discovery, the family has expanded to include several other derivatives, such as tumonoic acids D, E, F, G, H, and I, which were isolated from Blennothrix cantharidomum. mdpi.comencyclopedia.pub The structural diversity within the tumonoic acid family arises from variations in the fatty acid component. nih.gov While the initial three tumonoic acids shared the same 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety, subsequent discoveries revealed a greater variety of incorporated fatty acids. nih.gov

Due to their structural resemblance to homoserine lactones, which are known bacterial signaling molecules, the tumonoic acids have been investigated for their ability to interfere with quorum sensing, a form of bacterial cell-to-cell communication. mdpi.comthieme-connect.com Several members of the tumonoic acid family have demonstrated inhibitory activity against quorum sensing in Vibrio harveyi. mdpi.comencyclopedia.pub

Positioning of Tumonoic Acid F within the Tumonoic Acid Chemical Class

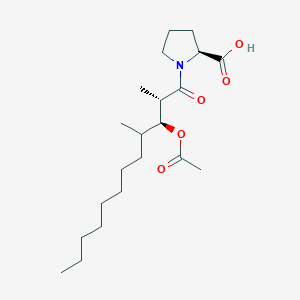

This compound is a distinct member of the tumonoic acid family, identified from the marine cyanobacterium Blennothrix cantharidomum. mdpi.comencyclopedia.pubnih.gov Its molecular formula is C21H37NO5, and it has a molecular weight of 383.5 g/mol . nih.govvulcanchem.com

Structurally, this compound is an N-acyl-amino acid. ebi.ac.uk It features a complex fatty acid moiety attached to a proline residue. nih.gov Key structural features that distinguish it from other tumonoic acids include the presence of an O-acetyl group at the C-3 position of the fatty acid chain and secondary methyl groups at the C-2 and C-4 positions. nih.govscispace.com

Among the tumonoic acids tested for quorum sensing inhibition, this compound has shown noteworthy activity. encyclopedia.pubthieme-connect.com Specifically, it was found to be a potent inhibitor of bioluminescence in Vibrio harveyi, with an IC50 of 62 μM, without affecting the growth of the bacteria at this concentration. encyclopedia.pubthieme-connect.com

Detailed Research Findings

The isolation and structural elucidation of this compound involved a combination of spectroscopic and chemical techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine its molecular formula. nih.gov The planar structure was defined through the analysis of 1D and 2D nuclear magnetic resonance (NMR) data, including COSY and HMBC correlations. nih.gov

The presence of the O-acetyl group was confirmed by a deshielded methyl group signal and an additional carbonyl resonance in the NMR spectra. nih.govscispace.com The absolute configuration of the proline unit in related tumonoic acids has been determined as L through methods like acid hydrolysis followed by derivatization with Marfey's reagent. nih.gov

The following table summarizes the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C21H37NO5 nih.govvulcanchem.com |

| Molecular Weight | 383.5 g/mol vulcanchem.com |

| IUPAC Name | (2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid ebi.ac.uk |

| Source Organism | Blennothrix cantharidomum mdpi.comencyclopedia.pub |

| Compound Class | N-acyl-amino acid ebi.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C21H37NO5 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1 |

InChI Key |

PFYSYVJVRRSPAP-PVRLSMEHSA-N |

Isomeric SMILES |

CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C |

Canonical SMILES |

CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Tumonoic Acid F

Discovery and Original Source Organisms

The initial identification of tumonoic acid F, along with several other new tumonoic acids (D-I), was the result of a bioassay-guided investigation into the cytotoxic constituents of a marine cyanobacterium. researchgate.netnih.gov This research not only led to the discovery of these novel compounds but also marked the first instance of natural products being reported from the genus Blennothrix. researchgate.net

Marine Cyanobacterial Species Implicated in Production

The primary producer of this compound has been identified as the marine cyanobacterium Blennothrix cantharidosmum. researchgate.netnih.govtandfonline.com This species has been a focal point for natural product discovery due to its capacity to synthesize a range of bioactive secondary metabolites. researchgate.net While the tumonoic acids A-C were first found in an assemblage of Lyngbya majuscula and Schizothrix calcicola, the more complex tumonoic acids, including F, have been specifically attributed to B. cantharidosmum. encyclopedia.pubacs.org Subsequent research has also pointed to the production of tumonoic acid-type molecules in strains of cf. Oscillatoria margaritifera, indicating a potential for broader distribution among related cyanobacteria. nih.gov

Geographical and Ecological Contexts of Isolation

The specific collection of Blennothrix cantharidosmum that yielded this compound was sourced from the waters near Duke of York Island in Papua New Guinea in 2005. nih.gov Marine cyanobacteria, such as B. cantharidosmum, are significant components of marine ecosystems, often forming extensive mats in benthic environments. mdpi.com These organisms are known to produce a diverse array of secondary metabolites, which are thought to play various ecological roles, including defense against predation and competition with other microorganisms. nih.govnih.gov The production of tumonoic acids, which bear structural similarities to bacterial quorum sensing molecules, suggests they may be involved in chemical signaling and interference with bacterial communication. nih.govthieme-connect.com

Isolation Methodologies

The isolation of this compound from the cyanobacterial biomass was a multi-step process involving extraction and chromatographic purification.

Extraction Techniques from Cyanobacterial Biomass

The initial step involved the exhaustive extraction of the collected Blennothrix cantharidosmum biomass. nih.gov A common method for extracting a broad range of metabolites from cyanobacteria is the use of a solvent mixture, typically dichloromethane-methanol (CH2Cl2–MeOH) in a 2:1 ratio. nih.govnih.gov This solvent system is effective at disrupting cells and dissolving both lipophilic and moderately polar compounds from the biomass. Other methods, such as hot water extraction and the use of ultrasound, have also been employed for extracting specific types of compounds, like polysaccharides, from cyanobacteria. nih.govfrontiersin.org

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing a complex mixture of compounds was subjected to a series of chromatographic techniques to isolate the individual tumonoic acids. nih.gov The process began with fractionation using silica (B1680970) vacuum liquid chromatography (VLC). nih.govnih.gov This initial separation step divides the extract into fractions of increasing polarity.

Further purification was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This technique separates compounds based on their hydrophobicity. In the case of this compound, a gradient elution from 45% acetonitrile-water to 75% acetonitrile-water was used to achieve separation. nih.gov

Solid-phase extraction (SPE) played a crucial role in the purification process. nih.govrsc.org After the initial fractionation by VLC, the more polar fractions that showed biological activity were further fractionated using reversed-phase SPE. nih.gov SPE is a valuable technique for rapidly separating components of a mixture and concentrating the compounds of interest before final purification by HPLC. rsc.orgresearchgate.net This method allows for the efficient removal of unwanted matrix components and the enrichment of the target analytes. rsc.orgscribd.com

Structural Elucidation

The planar structure of this compound was determined through detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. nih.gov High-resolution mass spectrometry provided the molecular formula, C21H37NO5. nih.gov Two-dimensional NMR experiments, such as COSY and HMBC, were instrumental in establishing the connectivity of the atoms within the molecule, revealing a complex fatty acid moiety attached to a proline residue. nih.gov Key features identified included two secondary methyl groups and an O-acetyl group. nih.gov The stereostructure was further investigated through chiral chromatography and degradation sequences. researchgate.netnih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observation |

|---|---|

| Mass Spectrometry (MS) | Molecular Formula: C21H37NO5, [M+H]+ at m/z 384.2736 nih.gov |

| 1H NMR | Complex fatty acid signals, two secondary methyls (δH 1.14, d and 0.91, d), an oxygenated methine (δH 5.21, d), and a deshielded methyl (δH 1.99, s) nih.gov |

| 13C NMR | Resonances consistent with a proline residue, a complex fatty acid, and an additional carbonyl (δC 169.9) nih.gov |

| 2D NMR (COSY, HMBC) | Confirmed the presence of an O-acetyl group at C-3 and positioned the secondary methyls at C-2 and C-4 nih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Tumonoic acid A |

| Tumonoic acid B |

| Tumonoic acid C |

| Tumonoic acid D |

| Tumonoic acid E |

| This compound |

| Tumonoic acid G |

| Tumonoic acid H |

| Tumonoic acid I |

| Lyngbyastatin 1 |

| Dolastatin 12 |

High-Performance Liquid Chromatography (HPLC) Techniques

The purification of this compound from the cyanobacterial extract involved a multi-step chromatographic process. nih.gov After initial extraction of the biomass with a dichloromethane-methanol solvent mixture, the crude extract was subjected to fractionation using vacuum liquid chromatography (VLC) on a silica gel column. nih.gov

Further purification was achieved using solid-phase extraction with a C-18 Sep-Pak cartridge. nih.gov The final step in isolating the pure compound involved reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govrsc.org In procedures for related tumonoic acids, a Phenomenex Jupiter C18 column was utilized with a mobile phase of 85% methanol (B129727) in water. nih.gov This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual tumonoic acids from the complex mixture. rsc.org

Structural Characterization and Confirmation

Following isolation, a combination of spectroscopic and chemical methods was employed to determine the precise structure of this compound. nih.gov

Spectroscopic Analysis for Planar Structure Determination

The determination of the planar structure of this compound relied heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₂₁H₃₇NO₅. nih.gov

One-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments were crucial in assembling the molecule's framework. Analysis of the ¹H NMR spectrum indicated a complex fatty acid moiety connected to a proline residue. nih.gov Key signals included two secondary methyl groups, an oxygenated methine proton, a particularly deshielded methyl group, and an additional carbonyl resonance. nih.gov This NMR data strongly suggested the presence of an O-acetyl group located at the C-3 position of the fatty acid chain. This was subsequently confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range correlations between protons and carbons. Further HMBC correlations were used to place the secondary methyl groups at positions C-2 and C-4 of the fatty acid tail. nih.gov

| Data Type | Signal (δ) | Description |

|---|---|---|

| ¹H NMR | 5.21 (d) | Oxygenated methine proton (H-3) |

| ¹H NMR | 1.99 (s) | Deshielded methyl group (O-acetyl) |

| ¹H NMR | 1.14 (d) | Secondary methyl |

| ¹H NMR | 0.91 (d) | Secondary methyl |

| ¹³C NMR | 169.9 | Carbonyl resonance (O-acetyl) |

| ¹³C NMR | 20.8 | Deshielded methyl carbon (O-acetyl) |

Stereochemical Assignment Approaches

Determining the absolute configuration of the stereocenters in this compound was a critical next step. The stereochemistry of the proline unit was established for the entire suite of isolated tumonoic acids (D-I). nih.gov This was accomplished by acid hydrolysis to break the amide bond and liberate the proline amino acid. The hydrolysate was then derivatized using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDVA). nih.govnih.gov The resulting diastereomers were analyzed by LC-MS, which confirmed the presence of L-proline in all seven compounds, including this compound. nih.gov

However, the complete stereochemistry of the complex fatty acid portion of this compound was not fully elucidated in the initial study. The configurations for the fatty acid sections of tumonoic acids E and F were reported as relative only. nih.gov

Comparison with Related Tumonoic Acid Congeners

This compound is part of a larger family of related natural products, and its structure can be understood in comparison to its congeners, particularly Tumonoic acids D and E, which were isolated from the same source. nih.gov The newer tumonoic acids (D-I) exhibit a greater diversity in their fatty acid components compared to the first reported tumonoic acids (A-C), which all shared an identical fatty acid moiety. nih.gov

This compound is distinguished from its immediate congeners primarily by modifications to the fatty acid chain. nih.gov

Compared to Tumonoic acid D (C₁₆H₂₉NO₃) , this compound possesses a more complex and functionalized fatty acid side chain. nih.gov

Compared to Tumonoic acid E (C₁₈H₃₁NO₄) , this compound features an O-acetyl group at the C-3 position. This is evident in the NMR data, where the oxygenated methine proton at C-3 in this compound is shifted significantly downfield (δH 5.21) compared to that of Tumonoic acid E. nih.gov

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Tumonoic acid D | C₁₆H₂₉NO₃ | Branched fatty acid (2-methyldecanoyl) linked to L-proline. |

| Tumonoic acid E | C₁₈H₃₁NO₄ | More functionalized fatty acid with a free hydroxyl group at C-3 and a double bond. |

| This compound | C₂₁H₃₇NO₅ | Complex fatty acid moiety with an O-acetyl group at C-3. |

Biosynthetic Pathways and Genetic Basis of Tumonoic Acid F Production

Proposed Biosynthetic Origin of Tumonoic Acids

The structural features of tumonoic acids strongly suggest a biosynthetic origin rooted in a mixed PKS/NRPS pathway. nih.gov This type of hybrid system is common in microorganisms, particularly cyanobacteria, for the production of a wide array of bioactive secondary metabolites. frontiersin.orgwikipedia.org The pathway involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which is then coupled with an amino acid activated by an NRPS module.

Polyketide synthases (PKSs) are large enzymes that construct diverse carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. google.com In the biosynthesis of tumonoic acids, a PKS system is responsible for creating the fatty acid-derived portion of the molecule. nih.govthieme-connect.com These synthases are modular enzymes, where each module catalyzes a single round of polyketide chain elongation and can contain various domains that determine the final structure of the intermediate. google.com The carbon chain length of tumonoic acids, which typically ranges from 8 to 12 carbons, is determined by the specific PKS modules involved in their assembly. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are enzymatic assembly lines that synthesize peptides without the use of a ribosome or mRNA template. wikipedia.orguzh.ch These systems are known for their ability to incorporate a wide variety of proteinogenic and non-proteinogenic amino acids into peptide structures. frontiersin.org In the case of tumonoic acids, an NRPS module is responsible for activating a specific amino acid—L-proline in many instances—and catalyzing the formation of an amide bond with the PKS-derived polyketide chain. nih.govuri.edu Each NRPS module contains specific domains, including the adenylation (A) domain for amino acid recognition and activation, the peptidyl carrier protein (PCP) domain for binding the growing chain, and the condensation (C) domain for peptide bond formation. frontiersin.orguzh.ch

The defining characteristic of tumonoic acid biosynthesis is the integration of a fatty acid chain with an amino acid. nih.gov This fusion is orchestrated by the hybrid PKS-NRPS system. The polyketide chain, once synthesized by the PKS modules, is transferred to the condensation domain of the adjacent NRPS module. This domain then catalyzes the formation of an amide linkage between the carboxyl group of the polyketide chain and the amino group of the proline (or other amino acid) that has been activated and tethered to the NRPS. nih.govthieme-connect.com This seamless integration results in the characteristic N-acyl-amino acid structure of the tumonoic acid family. ebi.ac.uk

Role of Non-Ribosomal Peptide Synthetase (NRPS) Clusters

Phylogenetic Approaches in Biosynthetic Pathway Prediction

The search for novel natural products like tumonoic acids has been significantly enhanced by phylogenetic approaches. By analyzing the evolutionary relationships between different microorganisms, researchers can predict their potential to produce specific classes of secondary metabolites. nih.gov

Phylogeny-guided isolation is a powerful strategy that uses the evolutionary relationships of organisms, often inferred from housekeeping genes like the 16S rRNA gene, to predict their capacity for producing certain secondary metabolites. nih.gov This method has been successfully applied to marine cyanobacteria to find new variants of known compounds. For example, researchers predicted that cf. Oscillatoria margaritifera strains would likely possess the genes for biosynthesizing tumonoic acids or related molecules due to their close evolutionary relationship with the known tumonoic acid-producing cyanobacterium Blennothrix cantharidosmum. nih.gov This prediction led to the targeted screening of these strains and the subsequent discovery of ethyl tumonoate A, a new derivative of tumonoic acid. nih.gov This approach streamlines the discovery process by focusing on organisms with a higher probability of producing the desired class of molecules. nih.govescholarship.org

Studies on marine cyanobacteria have demonstrated a direct correlation between the phylogenetic relatedness of strains and the classes of secondary metabolites they produce. nih.govescholarship.org This correlation allows for the prediction of orthologous biosynthetic pathways and, consequently, the production of specific compounds in related but geographically distant organisms. nih.gov For instance, various strains of cf. O. margaritifera and B. cantharidosmum, which are phylogenetically related, have been shown to produce a range of tumonoic acids, including A, B, C, D, E, F, G, H, and I. nih.govescholarship.orgcapes.gov.br This link between genetics and chemical output provides a robust framework for discovering new natural products and understanding the evolution of their biosynthetic pathways. nih.gov

Data Tables

Table 1: Key Biosynthetic Components for Tumonoic Acids

| Component | Type | Function | Organism Source Examples |

|---|---|---|---|

| Polyketide Synthase (PKS) | Enzyme Complex | Synthesizes the fatty acid-derived polyketide chain. nih.govescholarship.org | Blennothrix cantharidosmum, Oscillatoria margaritifera ebi.ac.ukcapes.gov.br |

| Non-Ribosomal Peptide Synthetase (NRPS) | Enzyme Complex | Activates and incorporates an amino acid (e.g., L-proline). nih.govnih.gov | Blennothrix cantharidosmum, Oscillatoria margaritifera ebi.ac.ukcapes.gov.br |

| L-Proline | Amino Acid | Forms the amino acid moiety of many tumonoic acids. nih.gov | N/A |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tumonoic acid A |

| Tumonoic acid B |

| Tumonoic acid C |

| Tumonoic acid D |

| Tumonoic acid E |

| Tumonoic acid F |

| Tumonoic acid G |

| Tumonoic acid H |

| Tumonoic acid I |

Phylogeny-Guided Isolation Strategies

Genetic Characterization of Biosynthetic Gene Clusters

The genetic foundation for the production of this compound lies within a dedicated biosynthetic gene cluster. These clusters are contiguous stretches of DNA that encode all the necessary enzymatic machinery for the synthesis, modification, and transport of a specific secondary metabolite. frontiersin.org For hybrid compounds like tumonoic acids, the BGC would contain genes for both PKS and NRPS modules.

Table 2: Predicted Domains in the this compound Biosynthetic Gene Cluster

| Domain | Type | Predicted Function |

|---|---|---|

| Acyltransferase (AT) | PKS | Selects and loads the extender units for the polyketide chain. |

| Ketosynthase (KS) | PKS | Catalyzes the condensation of the growing polyketide chain. |

| Ketoreductase (KR) | PKS | Reduces a keto group to a hydroxyl group. |

| Dehydratase (DH) | PKS | Removes a water molecule to form a double bond. |

| Enoylreductase (ER) | PKS | Reduces a double bond to a single bond. |

| Acyl Carrier Protein (ACP) | PKS | Tethers the growing polyketide chain. |

| Adenylation (A) | NRPS | Selects and activates the specific amino acid (proline). |

| Peptidyl Carrier Protein (PCP) | NRPS | Tethers the activated amino acid. |

| Condensation (C) | NRPS | Catalyzes the formation of the peptide bond. |

Genome mining is a powerful bioinformatic approach used to identify novel BGCs for natural products directly from genomic data. d-nb.info This strategy is particularly valuable for cyanobacteria, which are known to harbor a wealth of uncharacterized BGCs. rsc.org The search for the this compound BGC would involve scanning the genomes of producing organisms for sequences homologous to known PKS and NRPS genes.

The correlation between the phylogeny of cyanobacterial strains and their secondary metabolite profiles is a key principle guiding genome mining efforts. nih.gov For instance, the discovery of ethyl tumonoate A from a strain of cf. Oscillatoria margaritifera was guided by its close evolutionary relationship to known tumonoic acid-producing organisms. rsc.org By comparing the genomes of different tumonoic acid-producing strains, researchers can identify conserved gene clusters that are likely responsible for their biosynthesis. While the specific BGC for tumonoic acids has not been explicitly published, this phylogenetic-guided genome mining approach remains the most promising strategy for its identification.

The expression of biosynthetic gene clusters in cyanobacteria is a tightly regulated process, often controlled at the transcriptional level. mdpi.com Regulatory genes are frequently located near the BGCs they control. mdpi.com These regulatory elements can respond to a variety of internal and external stimuli, such as nutrient availability, light, and cell density (quorum sensing).

In the context of cyanobacterial secondary metabolism, it has been observed that regulatory systems, such as two-component systems composed of a histidine kinase and a response regulator, can control the transcription of an entire gene cluster. nih.gov For example, the transcription of the scytonemin (B610753) gene cluster is thought to be controlled by such a system located just outside the main cluster. nih.gov While the specific transcriptional regulators for the this compound BGC have not been identified, it is hypothesized that a similar mechanism is in place. The investigation of the genomic regions flanking the putative tumonoic acid BGC in producing organisms is expected to reveal the genes responsible for its transcriptional control.

Mechanistic Biological Activities of Tumonoic Acid F: Preclinical in Vitro Studies

Quorum Sensing Inhibition (QSI) Activity

Tumonoic acid F has been identified as an inhibitor of quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. thieme-connect.com This inhibitory action presents a promising avenue for antivirulence therapy, which aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. mdpi.com

A key indicator of this compound's QSI activity is its ability to inhibit bioluminescence in the marine bacterium Vibrio harveyi. thieme-connect.comresearchgate.net This phenomenon is a well-established model for studying QS, as the light production is directly controlled by the concentration of signaling molecules called autoinducers. mdpi.com Studies have demonstrated that this compound can suppress the bioluminescence of wild-type Vibrio harveyi BB120 without affecting the bacterium's growth, indicating a specific interference with the QS pathway rather than general toxicity. thieme-connect.commdpi.comresearchgate.net The reported half-maximal inhibitory concentration (IC50) for this activity is 62 µM. thieme-connect.commdpi.comthieme-connect.commdpi.comencyclopedia.pubmdpi.com While the inhibition of bioluminescence is a strong indicator of QSI activity, it has been noted that it is not definitively known whether this is due to direct QSI activity or other factors related to the chemistry of bioluminescence. researchgate.netvliz.be

This compound is part of a larger family of related compounds known as tumonoic acids, which were first isolated from the marine cyanobacterium Blennothrix cantharidosmum. thieme-connect.commdpi.com Among the tested analogs, including tumonoic acids E, G, and H, this compound has been identified as the most potent inhibitor of Vibrio harveyi bioluminescence. mdpi.comresearchgate.netmdpi.comsoeagra.com While inhibitory activity was reported for all the tested tumonoic acids, this compound exhibited the strongest effect. encyclopedia.pubmdpi.com

| Compound | Organism | Activity | IC50 (µM) |

| This compound | Vibrio harveyi | Inhibition of Bioluminescence | 62 |

| Tumonoic acids E, G, H | Vibrio harveyi | Inhibition of Bioluminescence | Less potent than F |

The quorum sensing inhibitory activity of tumonoic acids was initially suspected due to their structural similarities to N-acyl homoserine lactones (AHLs), a common class of signaling molecules used by Gram-negative bacteria. thieme-connect.comthieme-connect.comencyclopedia.pubmdpi.com These structural resemblances suggest that tumonoic acids may act as competitive inhibitors, binding to the same receptors as the native AHL autoinducers. thieme-connect.com

The primary mechanism by which this compound is thought to exert its QSI effect is by interfering with autoinducer signaling. thieme-connect.com By acting as a molecular mimic of AHLs, it likely competes for binding sites on receptor proteins that are essential for activating the QS cascade. thieme-connect.com However, it is important to note that the precise molecular target of tumonoic acids within the Vibrio QS machinery has not yet been fully elucidated. thieme-connect.comthieme-connect.com

Cellular and Molecular Targets in Quorum Sensing Machinery

Lack of Impact on Bacterial Growth

While some natural products exhibit broad-spectrum antimicrobial properties by directly inhibiting bacterial proliferation, the activity of this compound appears to be more nuanced. Preclinical investigations have shown that this compound does not significantly affect bacterial growth. d-nb.infothieme-connect.com Specifically, in studies where it was evaluated for its ability to inhibit quorum sensing in Vibrio harveyi, this compound did not impact the bacterium's growth at concentrations up to 220 µM. d-nb.info This indicates that its biological effects, such as the disruption of cell-to-cell communication, are not a consequence of bactericidal or bacteriostatic action but rather a targeted interference with specific signaling pathways. thieme-connect.commdpi.com

Antimalarial Potential

The global challenge of drug-resistant malaria has spurred the investigation of marine natural products as a source for new therapeutic leads. Within the tumonoic acid family, members have been assessed for their potential to combat the malaria parasite, Plasmodium falciparum.

Screening of the tumonoic acid analogues revealed significant variability in their antimalarial efficacy. Notably, Tumonoic acid I demonstrated noteworthy activity against P. falciparum, with a reported half-maximal inhibitory concentration (IC₅₀) of 2 µM. mdpi.comencyclopedia.pubnih.gov In stark contrast, this compound, along with other related compounds (Tumonoic acids D, E, G, and H), did not exhibit any significant antimalarial activity. scispace.com In these assays, this compound was inactive at concentrations up to 10 µg/mL. nih.govscispace.com This highlights a high degree of structure-activity relationship within this compound family, where minor structural differences between this compound and Tumonoic acid I lead to a complete loss of antiplasmodial action.

| Compound | Antimalarial Activity (IC₅₀) against P. falciparum |

|---|---|

| This compound | Inactive (up to 10 µg/mL) |

| Tumonoic Acid I | 2 µM |

Given the lack of direct antimalarial activity for this compound, its specific antiprotozoal mechanism has not been a subject of detailed investigation. nih.govscispace.com The focus of mechanistic studies has instead been on active compounds like Tumonoic acid I. The mechanisms through which cyanobacterial metabolites exert antiprotozoal effects can be diverse, often targeting essential parasite functions, but the precise molecular target for the tumonoic acid class remains unknown. scispace.comnih.gov

Activity against Plasmodium falciparum (Comparative Analysis with Tumonoic Acid I)

Other Explorations of Biological Relevance for Tumonoic Acids

Research into the broader tumonoic acid class has uncovered other biological activities, primarily through the study of related derivatives such as Ethyl Tumonoate A, which was isolated from the marine cyanobacterium cf. Oscillatoria margaritifera. nih.govnih.gov

Calcium ions (Ca²⁺) are critical second messengers in neurons, and their fluctuation modulates vital processes. nih.govfrontiersin.org Studies on neocortical neurons revealed that tumonoic acid derivatives can modulate these calcium dynamics. Ethyl Tumonoate A was found to be a potent inhibitor of spontaneous Ca²⁺ oscillations in these cells, achieving nearly complete inhibition at a concentration of 10 μM. nih.gov In the same assay, this compound demonstrated only partial inhibition at this concentration, indicating a weaker effect on neuronal calcium flux compared to its ethylated counterpart. nih.gov

| Compound (at 10 µM) | Effect on Ca²⁺ Oscillations in Neocortical Neurons |

|---|---|

| Ethyl Tumonoate A | Nearly complete inhibition |

| This compound | Partial inhibition |

Ethyl Tumonoate A has also been identified as having anti-inflammatory properties. thieme-connect.com In an in vitro assay using RAW 264.7 murine macrophage cells, Ethyl Tumonoate A inhibited nitric oxide production with an IC₅₀ value of 9.8 μM (3.6 μg/mL). nih.govthieme-connect.com Importantly, this anti-inflammatory effect was observed with little to no associated cytotoxicity, suggesting a favorable profile for potential therapeutic development. nih.govtandfonline.comresearchgate.net

Synthetic Strategies and Derivatization of Tumonoic Acid F and Its Analogs

Total Synthesis of Related Tumonoic Acids (e.g., Tumonoic Acid A)

Stereoselective Synthetic Approaches

A key challenge in the synthesis of tumonoic acids is the precise control of stereochemistry at multiple chiral centers. The reported synthesis of Tumonoic Acid A masterfully addresses this through the application of a substrate-controlled diastereoselective reaction. The cornerstone of this strategy is an Evans anti-aldol reaction, which establishes the critical C-2 and C-3 stereocenters of the fatty acid moiety with high selectivity. mdpi.comnih.gov This method obviates the need for protecting groups on the hydroxyl functionality, streamlining the synthetic sequence.

Key Chemical Transformations and Reaction Protocols

The successful construction of Tumonoic Acid A hinged on a series of robust and well-established chemical transformations. These reactions were strategically implemented to build the carbon skeleton and introduce the necessary functional groups with the desired stereochemical orientation.

The Evans anti-aldol reaction was a pivotal step in the synthesis of Tumonoic Acid A. mdpi.comnih.gov This reaction involved the magnesium chloride-catalyzed addition of a chiral N-acetyloxazolidinone to an aldehyde derived from n-octanal. The use of the Evans chiral auxiliary guided the formation of the desired anti-diol stereochemistry with high diastereoselectivity. This transformation is a powerful tool in asymmetric synthesis, allowing for the predictable and controlled formation of carbon-carbon bonds with concomitant creation of new stereocenters.

| Reaction | Reagents and Conditions | Key Feature | Reference |

| Evans anti-Aldol Reaction | MgCl2, Et3N, TMSCl, N-acetyloxazolidinone, aldehyde | Stereoselective formation of anti-diol | mdpi.comnih.gov |

The final step in assembling the Tumonoic Acid A molecule involved the formation of an amide bond between the synthesized fatty acid component and the amino acid L-proline. Standard peptide coupling reagents were employed to facilitate this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for this purpose. nih.gov These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine of the proline moiety, leading to the formation of the characteristic amide linkage found in tumonoic acids.

| Reaction | Coupling Reagents | Purpose | Reference |

| Amide Coupling | EDC, HOBt | Formation of the amide bond between the fatty acid and proline | nih.gov |

The Wittig reaction was instrumental in the early stages of the synthesis of the fatty acid chain of Tumonoic Acid A. nih.gov This olefination reaction was used to extend the carbon chain of a precursor aldehyde, derived from n-octanal, by introducing a carbon-carbon double bond with control over its geometry. Specifically, a stabilized Wittig ylide was employed to generate the (E)-alkene present in the backbone of the molecule. The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from carbonyl compounds.

| Reaction | Type of Ylide | Outcome | Reference |

| Wittig Reaction | Stabilized phosphorane | Formation of an (E)-alkene | nih.gov |

Amide Coupling Methodologies

Design and Synthesis of Derivatives for Biological Evaluation

The discovery of Tumonoic Acid F as a potent inhibitor of quorum sensing in Vibrio harveyi with an IC₅₀ value of 62 μM makes it an attractive target for the development of novel anti-infective agents. mdpi.comencyclopedia.pub While the total synthesis of this compound itself has not been detailed in the literature, the synthetic route established for Tumonoic Acid A provides a solid foundation for the generation of structural analogs of this compound for biological evaluation.

The goal of a derivatization program would be to explore the structure-activity relationship (SAR) of the tumonoic acid scaffold to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Key areas for modification would include:

The Fatty Acid Chain: The length and branching of the fatty acid tail could be systematically varied. The introduction of different functional groups, such as alkynes, fluorines, or other halogen atoms, at various positions along the chain could probe interactions with the biological target.

The Proline Moiety: The proline ring could be substituted with various functional groups or replaced with other cyclic or acyclic amino acids to assess the importance of this structural element for activity.

The Amide Linkage: Modification of the amide bond, for instance, by N-methylation, could provide insights into its role in binding and also potentially improve metabolic stability and cell permeability.

Stereochemistry: The synthesis of diastereomers and enantiomers of this compound would be crucial to determine the optimal stereochemical configuration for biological activity.

The synthesis of ethyl tumonoate A, a derivative of Tumonoic Acid A, and its subsequent evaluation, which revealed anti-inflammatory activity, serves as a proof-of-concept for this approach. escholarship.org By applying the synthetic methodologies described above, a library of this compound derivatives could be generated and screened for their quorum-sensing inhibitory activity. This would not only provide a deeper understanding of the molecular basis of their biological action but could also lead to the development of new therapeutic leads for combating bacterial infections.

Introduction of Modifications on the Acyl Chain

The synthesis of this compound and its analogs provides a platform for creating structural diversity to explore their biological activities. A key focus of synthetic efforts has been the modification of the fatty acid side chain, which is crucial for the molecule's interaction with biological targets.

One of the successful strategies for the synthesis of the acyl chain of tumonoic acid analogs, such as tumonoic acid A, involves a stereoselective approach starting from commercially available materials. thieme-connect.com This methodology can be adapted for the synthesis of this compound analogs. The core of this strategy relies on two key chemical reactions: the Evans aldol (B89426) reaction and the Wittig reaction, to build the characteristic features of the acyl chain.

The synthesis typically commences with an aldehyde, which undergoes a Wittig reaction to introduce a double bond and extend the carbon chain. For instance, in the synthesis of a tumonoic acid A analog, n-octanal was reacted with (carbethoxyethylidene)triphenyl phosphorane to yield (E)-ethyl 2-methyldec-2-enoate. thieme-connect.com This intermediate possesses the α,β-unsaturated ester moiety that is a precursor to the functionalities present in the natural product.

A crucial step in establishing the stereochemistry of the acyl chain is the Evans aldol reaction. This reaction allows for the diastereoselective introduction of a hydroxyl group and a methyl group. The α,β-unsaturated ester is first converted to an N-acyl oxazolidinone. This chiral auxiliary-bearing compound then undergoes a magnesium chloride-catalyzed anti-aldol reaction with an appropriate aldehyde. thieme-connect.com This step is critical for setting the desired stereocenters at C-2 and C-3 of the fatty acid chain.

Following the aldol reaction, the chiral auxiliary is cleaved to yield the modified fatty acid. This acid can then be coupled with the proline moiety to form the final tumonoic acid analog. This synthetic route offers multiple points for introducing modifications. For example, by using different starting aldehydes in the Wittig or aldol reactions, analogs with varying chain lengths and branching patterns can be synthesized. Furthermore, the double bond introduced via the Wittig reaction can be a handle for further functionalization, such as epoxidation or dihydroxylation, to create a wider array of analogs.

The table below summarizes the key intermediates and reactions in a representative synthetic sequence for a tumonoic acid analog acyl chain. thieme-connect.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | n-Octanal | (Carbethoxyethylidene)triphenyl phosphorane | (E)-Ethyl 2-methyldec-2-enoate | Wittig reaction |

| 2 | (E)-Ethyl 2-methyldec-2-enoate | LiOH, then (COCl)₂, then (S)-4-benzyloxazolidin-2-one, n-BuLi | N-acyl oxazolidinone | Formation of chiral auxiliary derivative |

| 3 | N-acyl oxazolidinone | Propionaldehyde, MgCl₂, Et₃N | Aldol adduct | Evans anti-aldol reaction |

| 4 | Aldol adduct | LiOH, H₂O₂ | (2R,3S,4E)-3-Hydroxy-2,4-dimethyldodec-4-enoic acid | Cleavage of chiral auxiliary |

This modular strategy allows for the systematic modification of the acyl chain, providing a powerful tool for structure-activity relationship (SAR) studies of this compound and its analogs.

Derivatization of the Proline Moiety

The proline moiety is the second core component of tumonoic acids, and its derivatization is essential for both structural elucidation and the generation of novel analogs. The primary method reported for the derivatization of the proline in tumonoic acids is through hydrolysis of the amide bond followed by reaction with a chiral derivatizing agent. nih.govclockss.org

This process is fundamental for determining the absolute stereochemistry of the proline residue in naturally occurring tumonoic acids. The standard procedure involves the acidic hydrolysis of the tumonoic acid to break the amide linkage between the fatty acid and the proline. nih.gov The resulting free proline is then reacted with a chiral reagent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its variants. nih.govclockss.org

The derivatization with Marfey's reagent yields diastereomeric adducts that can be separated and analyzed by chromatographic techniques, such as high-performance liquid chromatography (HPLC). clockss.org By comparing the retention times of the derivatized proline from the natural product with those of derivatized D- and L-proline standards, the absolute configuration of the proline in the original tumonoic acid can be unequivocally assigned. For instance, this method was used to determine the L-configuration of the proline residue in ethyl tumonoate A and tumonoic acids K and L. nih.govclockss.org

While primarily an analytical technique, this derivatization process highlights the chemical feasibility of modifying the proline moiety. The free carboxylic acid of the proline, after hydrolysis, and the secondary amine of the proline ring are potential sites for synthetic modifications.

For the synthesis of novel analogs, the proline moiety can be modified prior to its coupling with the fatty acid chain. Synthetic strategies can employ a variety of commercially available or custom-synthesized proline derivatives. These can include prolines with substitutions on the ring, such as hydroxyl or halogen groups, or prolines with different stereochemistries (e.g., D-proline instead of the natural L-proline).

The coupling of the modified proline derivative with the synthesized acyl chain is typically achieved using standard peptide coupling reagents. This approach allows for the systematic variation of the proline part of the molecule, enabling the exploration of how changes in this region affect the biological properties of the resulting tumonoic acid analogs.

The table below outlines the key steps in the derivatization of the proline moiety for stereochemical analysis.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Tumonoic Acid | 6 N HCl, heat | Free Proline + Fatty Acid | Amide bond hydrolysis |

| 2 | Free Proline | Marfey's reagent (FDAA), NaHCO₃ | Diastereomeric FDAA-proline adducts | Chiral derivatization |

| 3 | FDAA-proline adducts | HPLC analysis | Comparison of retention times with standards | Determination of absolute stereochemistry |

Structure Activity Relationship Sar Studies of Tumonoic Acid F and Its Class

Correlating Structural Features with Quorum Sensing Inhibitory Activity

The inhibitory potency of tumonoic acids and related fatty acid derivatives against quorum sensing is intrinsically linked to their structural characteristics. Key features that have been explored include the fatty acid chain, its length and branching, and the stereochemistry of the molecule.

Impact of Fatty Acid Chain Length and Branching

The length and branching of the fatty acid component of tumonoic acid analogs play a significant role in their quorum sensing inhibitory activity. Generally, medium-chain saturated fatty acids and long-chain unsaturated fatty acids are the most active against bacteria. oup.com For long-chain unsaturated fatty acids, the antimicrobial and quorum sensing inhibitory activity tends to increase with the length and degree of unsaturation. oup.com

For instance, studies on various fatty acids have shown that their ability to inhibit QS-controlled virulence in bacteria like Vibrio cholerae varies depending on their chain length and conformation. d-nb.info In the context of tumonoic acids, which are acyl proline derivatives, variations in the fatty acid attached to the N-terminal, such as 2-methyl decanoic acid and octanoic acid, influence their activity. nih.gov The diversity in the fatty acid moieties incorporated into the tumonoic acid structure, as seen in newly isolated examples, points to the importance of this part of the molecule for biological function. nih.gov

For example, research on fatty acids as QS inhibitors in Campylobacter jejuni demonstrated that the inhibitory concentrations decreased as the alkyl chain length increased from hexanoic acid to lauric acid. frontiersin.org This suggests that a longer fatty acid chain can enhance the inhibitory effect.

Influence of Stereochemistry on Biological Potency

Stereochemistry is another critical determinant of the biological potency of quorum sensing inhibitors. The specific spatial arrangement of atoms within the molecule can significantly affect its interaction with target receptors.

In the class of tumonoic acids, the stereostructure is defined through detailed analyses, including chiral chromatography and degradation sequences. nih.govresearchgate.net For example, the isolation of two epimeric alkaloids, tumonoic acids K and L, which differ in the stereochemistry of the fatty acid component, highlights the potential impact of stereoisomerism on activity. mdpi.com

Broader studies on other quorum sensing inhibitors have also underscored the importance of stereochemistry. For instance, investigations into certain plant volatiles revealed that enantiomers of the same compound could have opposing effects on quorum sensing, with one enantiomer inhibiting violacein (B1683560) production while the other enhances it. tamu.eduresearchgate.net This demonstrates that the specific 3D structure of a molecule is crucial for its biological effect. While the exact influence of stereochemistry on the quorum sensing inhibitory activity of Tumonoic Acid F itself is not extensively detailed in the provided results, the general principle of stereochemical importance in this class of compounds is well-established. nih.govacs.org

Computational Approaches to SAR Analysis

Computational methods are increasingly employed to elucidate the structure-activity relationships of bioactive compounds, including those in the tumonoic acid class. These in silico techniques offer a powerful means to predict activity and guide the synthesis of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For fatty acids and their derivatives, QSAR models can predict their potential as quorum sensing inhibitors. dntb.gov.ua

While specific QSAR models for this compound were not found in the search results, the methodology is widely applied to similar classes of compounds. researchgate.netmdpi.com These models typically use molecular descriptors that quantify various physicochemical properties of the molecules to correlate them with their observed inhibitory activity. mdpi.com The development of such models for tumonoic acids could accelerate the discovery of new and more potent quorum sensing inhibitors by predicting the activity of virtual compounds before their synthesis. frontiersin.orgvulcanchem.com

Molecular Docking and Ligand-Target Interactions (Where Applicable to the Class)

Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nie.edu.sg In the context of quorum sensing inhibition, docking studies can reveal how inhibitors like tumonoic acids might interact with key proteins in the QS signaling pathway, such as the LasR receptor in Pseudomonas aeruginosa. nie.edu.sgnih.gov

Studies on related fatty acid-like molecules have utilized molecular docking to visualize their interaction within the ligand-binding domain of LasR. nie.edu.sg These studies suggest that modified fatty acids can act as competitive inhibitors by binding to the same site as the natural autoinducer molecules. nie.edu.sgresearchgate.net For example, docking analyses have been used to identify potential acyl homoserine lactone (AHL) analogues with anti-quorum sensing activity by examining their binding to transcriptional regulators like LasR and TraR. soeagra.com This approach helps in understanding the molecular basis of inhibition and in the rational design of new inhibitors. nih.gov

Rational Design of Enhanced Activity Analogs

The insights gained from SAR studies, both experimental and computational, form the basis for the rational design of new analogs with enhanced quorum sensing inhibitory activity. mdpi.com The goal is to modify the chemical structure of the lead compound, in this case, this compound, to improve its potency, selectivity, and other desirable properties.

The process of rational design involves identifying the key structural features responsible for activity and making targeted modifications. researchgate.net For example, based on the understanding that longer fatty acid chains can enhance activity, new analogs with extended or modified lipid tails could be synthesized. oup.com Similarly, knowledge of the optimal stereochemistry can guide the synthesis of specific stereoisomers with improved potency. tamu.edu

Computational tools like QSAR and molecular docking play a vital role in this process by allowing for the virtual screening of designed compounds before undertaking their chemical synthesis, thereby saving time and resources. frontiersin.org The development of efficient synthetic routes for this compound and its analogs is essential to facilitate these SAR studies and the subsequent design of more effective quorum sensing inhibitors. vulcanchem.com

Advanced Analytical Methodologies for Tumonoic Acid F Research

High-Resolution Mass Spectrometry for Molecular Formula Determination (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique in the initial characterization of novel natural products like tumonoic acid F. This method provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Research on acylproline derivatives isolated from the marine cyanobacterium Blennothrix cantharidosmum identified this compound. nih.gov Its molecular formula was established as C21H37NO5 based on the positive-ion HRESIMS, which showed a protonated molecular ion [M+H]+ at an m/z of 384.2736 (calculated for C21H38NO5, 384.2745). nih.gov This precise mass measurement is critical for distinguishing this compound from other co-occurring metabolites with similar masses. The Chemical Entities of Biological Interest (ChEBI) database corroborates the molecular formula as C21H37NO5, with a monoisotopic mass of 383.26717. ebi.ac.uk

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C21H37NO5 | nih.govebi.ac.uk |

| Observed [M+H]+ (m/z) | 384.2736 | nih.gov |

| Monoisotopic Mass | 383.26717 | ebi.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the carbon skeleton, the placement of functional groups, and the relative stereochemistry.

Analysis of the ¹H NMR spectrum of this compound reveals key signals, including two secondary methyls, an oxygenated methine proton, and a notably deshielded methyl group. nih.gov The ¹³C NMR spectrum shows corresponding carbon signals, including an additional carbonyl resonance at δC 169.9. nih.gov This pattern, particularly the deshielded methyl singlet (δH 1.99, δC 20.8) and the extra carbonyl, strongly indicated the presence of an O-acetyl group at the C-3 position of the fatty acid moiety. nih.gov This was subsequently confirmed by 2D NMR analysis, where Heteronuclear Multiple Bond Correlation (HMBC) experiments showed correlations that positioned the secondary methyl groups at C-2 and C-4. nih.gov

| Position/Group | ¹H Chemical Shift (δH, multiplicity) | ¹³C Chemical Shift (δC) |

|---|---|---|

| Oxygenated Methine (H-3) | 5.21 (d) | - |

| Secondary Methyl | 1.14 (d) | - |

| Secondary Methyl | 0.91 (d) | - |

| O-Acetyl Methyl | 1.99 (s) | 20.8 |

| O-Acetyl Carbonyl | - | 169.9 |

Data sourced from a study on tumonoic acids from Blennothrix cantharidosmum. nih.gov

Chromatographic-Mass Spectrometric Integration for Detection and Profiling (LC-MS/MS, MALDI-TOF-MS)

The detection and profiling of this compound in complex mixtures, such as crude cyanobacterial extracts, are accomplished using integrated chromatographic and mass spectrometric techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are powerful tools for this purpose.

LC-MS analysis is routinely used for the separation and identification of tumonoic acids from their natural sources. nih.gov The liquid chromatography step separates the individual components of the extract before they enter the mass spectrometer, which then detects the specific mass of the target compound. This approach was used during the initial isolation studies of the tumonoic acid family. nih.gov Furthermore, MALDI-TOF MS has been successfully used to detect this compound in cyanobacterial samples. escholarship.org This technique is particularly useful for rapid screening of microbial colonies or extracts with minimal sample preparation. nih.gov Untargeted LC-HRMS metabolomics workflows are increasingly applied to map the chemical diversity of cyanobacteria, which can facilitate the identification of tumonoic acid producers and discover new analogues. mdpi.com

Challenges in Trace-Level Detection and Quantification

Despite the power of modern analytical methods, the detection and quantification of this compound at trace levels present significant challenges. These difficulties often stem from the low natural abundance of the compound and the complexity of the biological matrix in which it is found.

Natural product studies on cyanobacteria have shown that some tumonoic acid analogues are far more abundant than others. For instance, research has indicated that tumonoic acid B can be the most plentiful secondary metabolite in certain strains, while others, potentially including this compound, may be produced in much smaller quantities. escholarship.org This disparity means that less abundant analogues can easily go undetected, especially if their concentration falls below the limit of detection (LOD) of the analytical instruments used. escholarship.org The complex chemical matrix of a cyanobacterial extract contains hundreds to thousands of other metabolites, which can interfere with the signal of the target analyte, a phenomenon known as the matrix effect. cabidigitallibrary.org Overcoming these challenges requires highly sensitive instrumentation, robust sample cleanup procedures to remove interfering substances, and the development of targeted analytical methods with very low detection limits. cabidigitallibrary.orglcms.cz

Ecological and Evolutionary Roles of Tumonoic Acid F in Marine Environments

Competitive Advantage in Microbial Communities

In the densely populated microbial world of marine environments, competition for limited space and resources is intense. escholarship.org Marine bacteria have evolved various strategies to compete, including the production of secondary metabolites that can inhibit the growth of or interfere with the signaling of other microorganisms. escholarship.orgescholarship.org Tumonoic acid F provides a competitive edge to its producing cyanobacteria, primarily through the disruption of quorum sensing (QS) in competing bacteria. escholarship.orgescholarship.org

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. vliz.bemdpi.com This coordinated behavior includes the formation of biofilms and the production of virulence factors. mdpi.comsemanticscholar.org Tumonoic acids, including this compound, share structural similarities with N-acyl-homoserine lactones (AHLs), which are common signaling molecules used in the quorum sensing systems of many Gram-negative bacteria. mdpi.comencyclopedia.pub

Research has shown that this compound can inhibit the bioluminescence of the marine bacterium Vibrio harveyi, a process regulated by quorum sensing. mdpi.comescholarship.org It is the most active among the tumonoic acids E-H, with an IC50 value of 62 µM. mdpi.com By acting as a quorum sensing inhibitor, this compound can disrupt the coordinated activities of competing bacteria, such as biofilm formation, without directly killing them. mdpi.comescholarship.orgescholarship.org This antagonistic interaction, known as quorum quenching, is an effective competitive strategy that does not require the producing organism to be resistant to a toxic compound. escholarship.org This interference with bacterial communication can prevent competitors from establishing themselves, thereby securing resources for the cyanobacterium. mdpi.comescholarship.org

Defense Mechanisms Against Pathogens

The production of secondary metabolites like this compound is a key defense mechanism for marine cyanobacteria against pathogens. researchgate.net These compounds can act as a chemical shield, protecting the cyanobacteria from infection by pathogenic bacteria and fungi. mdpi.comresearchgate.net

The ability of this compound to inhibit quorum sensing is a direct defense mechanism. vliz.beresearchgate.net Many pathogens rely on quorum sensing to activate the expression of virulence factors necessary for successful infection. mdpi.com By disrupting these signaling pathways, this compound can effectively disarm potential pathogens, rendering them less harmful. vliz.bemdpi.com For instance, the inhibition of quorum sensing in Vibrio harveyi by this compound prevents the expression of genes responsible for virulence. mdpi.comescholarship.org This non-bacteriostatic approach allows the host's own defense mechanisms to more effectively control the pathogen. vliz.be

Environmental Factors Influencing Metabolite Expression

The production of secondary metabolites such as this compound by marine cyanobacteria is not constant and can be influenced by a variety of environmental factors. tandfonline.comnih.gov These factors can include nutrient availability, light, temperature, salinity, and the presence of other competing microorganisms. mdpi.comtandfonline.com

Studies have suggested that environmental conditions can affect the production of specific compounds. escholarship.org For example, the production of antibiotics by some marine bacteria has been shown to be dependent on the presence of seawater or specific nutrients in the culture medium. tandfonline.com Similarly, factors like pH and salinity can influence the secretion of bioactive compounds in many Streptomyces species. tandfonline.com While direct studies on the specific environmental triggers for this compound production are limited, it is likely that its expression is regulated in response to the surrounding microbial community and physical conditions. tandfonline.comnih.gov

The metabolic adaptability of cyanobacteria allows them to thrive in diverse and often harsh conditions. mdpi.com This adaptability extends to their production of secondary metabolites. It is hypothesized that the presence of competing bacteria could trigger an increase in the production of compounds like this compound as a competitive or defensive response. semanticscholar.org The observation that closely related cyanobacterial strains from different geographic locations may or may not produce the same secondary metabolites suggests that local environmental pressures play a significant role in shaping the chemical profile of these organisms. nih.govescholarship.org

Future Research Trajectories for Tumonoic Acid F

Elucidation of Precise Molecular Targets and Signaling Pathways

The most well-documented biological activity of Tumonoic acid F is its ability to inhibit quorum sensing (QS) in the marine bacterium Vibrio harveyi, where it was found to be the most potent among its tested analogs. encyclopedia.pubnih.govmdpi.com This inhibition of cell-to-cell communication, which bacteria use to coordinate virulence and biofilm formation, is a highly attractive strategy for developing novel anti-pathogenic agents that may exert less selective pressure for resistance compared to traditional antibiotics. mdpi.com

The tumonoic acids share structural similarities with N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. encyclopedia.pubmdpi.comresearchgate.net This structural mimicry suggests that this compound may act as a competitive inhibitor, binding to a LuxR-type transcriptional regulator and preventing the native AHL from activating the QS cascade. plos.orgmdpi.com However, the precise molecular target within the complex, multi-channel QS system of V. harveyi has not yet been definitively identified. vliz.be

Future research must focus on:

Target Deconvolution: Utilizing techniques such as affinity chromatography with a tagged this compound probe to isolate and identify its binding partners from V. harveyi lysates.

In Vitro Binding Assays: Expressing and purifying the various LuxR-type receptors from Vibrio species (e.g., LuxR, LasR) and quantifying their binding affinity to this compound using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). acs.org

Transcriptomic and Proteomic Analysis: Treating V. harveyi with this compound and analyzing the resulting changes in gene and protein expression to map its impact on the entire QS regulatory network. rsc.org

Pinpointing the exact molecular target is a critical step that will enable a deeper understanding of its mechanism of action and facilitate more targeted drug development efforts.

Further Exploration of Undiscovered Biological Activities

While QS inhibition is a promising start, the full spectrum of this compound's bioactivity is largely unknown, with many studies concluding that the therapeutic potential of this compound class remains relatively unexplored. encyclopedia.pubmdpi.comresearchgate.net The chemical diversity of cyanobacterial metabolites suggests a high probability of additional valuable activities. mdpi.com

Key areas for future investigation include:

Antiprotozoal Activity: A close analog, Tumonoic acid I, has demonstrated noteworthy antimalarial activity. encyclopedia.pubmdpi.commdpi.com This strongly suggests that this compound and other derivatives should be systematically screened against Plasmodium falciparum and other protozoan parasites like Trypanosoma and Leishmania species.

Anti-inflammatory Effects: A structurally related derivative, ethyl tumonoate A, was found to possess anti-inflammatory properties by inhibiting nitric oxide production in murine macrophages. encyclopedia.pubmdpi.com This provides a compelling rationale to investigate this compound for similar activity in various cellular and animal models of inflammation.

Broad-Spectrum Antimicrobial and Antiviral Screening: Given that many cyanobacterial peptides and lipopeptides exhibit a wide range of anti-infective properties, this compound should be tested against a diverse panel of pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses. mdpi.commdpi.com

Anticancer Cytotoxicity: Numerous cyanobacterial lipopeptides, such as the lyngbyabellins and hantupeptins, have shown potent cytotoxic effects against human cancer cell lines. encyclopedia.pubmdpi.com Screening this compound against a panel of cancer cells (e.g., the NCI-60 panel) could reveal potential as an anticancer agent.

Table 1: Known Biological Activities of Tumonoic Acid Analogs

| Compound | Biological Activity | Target Organism/Assay | Potency (IC₅₀) | Reference(s) |

| This compound | Quorum Sensing Inhibition | Vibrio harveyi | 62 µM | encyclopedia.pubmdpi.commdpi.com |

| Tumonoic acid I | Antimalarial | Plasmodium falciparum | 2 µM | encyclopedia.pubmdpi.commdpi.com |

| Ethyl tumonoate A | Anti-inflammatory | Nitric oxide inhibition in RAW264.7 macrophages | 9.8 µM | encyclopedia.pubmdpi.com |

Development of Chemoenzymatic or Biosynthetic Production Platforms

Currently, this compound must be isolated from its natural source, a process that can be low-yielding and unsustainable. Like many cyanobacterial lipopeptides, it is likely synthesized by a large, modular enzyme complex known as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). mdpi.com Identifying and harnessing this biosynthetic machinery is crucial for sustainable production and the generation of novel analogs.

Future research should pursue:

Gene Cluster Identification: Sequencing the genome of the producing cyanobacterium, Blennothrix cantharidosmum, and using bioinformatics tools to identify the putative tumonoic acid (tua) biosynthetic gene cluster. rsc.org

Heterologous Expression: Transferring the identified tua gene cluster into a more genetically tractable and faster-growing host, such as E. coli or a model cyanobacterium like Anabaena sp. PCC 7120, to establish a fermentation-based production platform. rsc.org

Chemoenzymatic Synthesis: Once the biosynthetic enzymes are characterized, they can be used in cell-free systems or in vitro to create novel analogs. For example, specific enzymes could be used to attach different fatty acid starter units or incorporate alternative amino acids, leading to a library of new tumonoic acid derivatives.

Advanced Structure-Activity Relationship and Rational Drug Design Efforts

A preliminary structure-activity relationship (SAR) can be inferred from the initial discovery that this compound is a more potent QS inhibitor than its congeners. mdpi.com However, a systematic SAR study is essential for optimizing its activity. This involves the synthesis and evaluation of a series of designed analogs to determine which structural features are critical for its biological function. acs.org

Key research efforts would include:

Systematic Modification: Synthesizing analogs with variations in the fatty acid tail (e.g., altering length, saturation, and branching), modifications to the cyclopropane (B1198618) ring (e.g., opening the ring or changing its stereochemistry), and substitutions on the proline ring. acs.orgnih.gov

Pharmacophore Modeling: Using the SAR data to build a computational model of the essential features required for activity. This pharmacophore model can then be used to virtually screen for other compounds with similar potential or to guide the design of new, more potent inhibitors.

Target-Based Design: Once the molecular target is identified (as per section 9.1), computational docking studies can be performed to predict how analogs will bind, allowing for a more rational, structure-based approach to drug design. acs.org

Application of Metagenomic and Metatranscriptomic Approaches for Novel Analog Discovery

The cyanobacterium that produces this compound does not exist in isolation but is part of a complex microbial community. nih.gov This community's collective genetic material (the metagenome) represents a vast, untapped resource for discovering novel natural products. plos.org

Future strategies should involve:

Metagenomic Mining: Directly sequencing the DNA from the entire environmental sample (e.g., the microbial mat containing Blennothrix) to find new NRPS-PKS gene clusters that are similar to the one that produces this compound. plos.orgpnas.org This approach bypasses the need to culture each individual bacterium and can reveal pathways from as-yet-unculturable organisms. rsc.orgmdpi.com

Metatranscriptomic Analysis: Analyzing the expressed RNA from the same community can reveal which biosynthetic gene clusters are actively being transcribed under specific environmental conditions, helping to prioritize which pathways are most likely to yield a producible natural product. rsc.org

Phylogeny-Guided Discovery: Using the genetic sequence of the known tumonoic acid pathway to search sequence databases for related pathways in other, distantly related organisms. This approach has already proven successful in identifying new tumonoic acid derivatives from different cyanobacterial species and could even uncover producers in entirely different phyla. plos.org

By pursuing these integrated research trajectories, the scientific community can move beyond the initial discovery of this compound and fully characterize its molecular mechanisms, expand its known biological activities, and develop sustainable methods for its production and optimization as a potential therapeutic lead.

Q & A

Q. What are the established synthetic routes for Tumonoic Acid F and its derivatives?

this compound derivatives, such as ethyl Tumonoate A, are synthesized via stereoselective methods starting from n-octanal. Key steps include:

- MgCl₂-catalyzed anti-aldol reaction under Evans protocol to establish stereochemistry .

- Oxidative hydrolysis with LiOH/H₂O₂ to remove chiral auxiliaries .

- Amide coupling with L-proline esters using EDC·HCl/HOBt to form the final structure . Yields range from 67% (aldol reaction) to 82% (amide coupling), with structural confirmation via ¹H/¹³C NMR and HR-ESI-MS .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

The structure is confirmed through:

- HR-ESI-MS : Molecular formula determination (e.g., C₂₁H₃₇NO₄ for ethyl Tumonoate A, m/z 390.2617 [M+Na]⁺) .

- NMR spectroscopy : Key signals include olefinic methine (δH 5.34, δC 129.0), proline α-proton (δH 4.39), and ester/amide carbonyls (IR: 1733 cm⁻¹, 1630 cm⁻¹) .

- 2D NMR (HMBC, COSY) : Assigns connectivity between fatty acid chains and proline residues .

Table 1: Representative NMR Data for this compound Derivatives

| Proton/Carbon | δH (ppm) | δC (ppm) | Assignment |

|---|---|---|---|

| H-2 | 4.39 | 58.7 | Proline α-proton |

| H-1″ | 4.08 | 61.0 | Ethyl ester methylene |

| C=O (amide) | – | 173.3 | Amide carbonyl |

Q. What biological activities have been reported for this compound?

this compound exhibits quorum sensing inhibition in Vibrio harveyi, with potency attributed to its structural mimicry of acyl-homoserine lactones (AHLs) . It also shows calcium oscillation inhibition in neuronal cells, though mechanistic details require further study .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning stereochemistry to this compound?

Minor NMR signals (<10% intensity) often arise from cis-trans proline isomerization , complicating stereochemical assignments . Solutions include:

- Variable-temperature NMR to observe dynamic interconversion.

- Chiral derivatization (e.g., Mosher’s esters) to resolve enantiomeric mixtures .

- Comparative analysis with synthetic standards of known configuration .

Q. What methodologies are employed to determine the absolute configuration of proline residues in this compound?

- Marfey’s reagent : Derivatizes hydrolyzed proline for HPLC comparison with L/D standards .

- X-ray crystallography : Resolves ambiguity in cases of low optical rotation (e.g., [α]D = −40.6 for Tumonoic Acid I) .

- Circular dichroism (CD) : Correlates Cotton effects with established stereochemical libraries .

Q. How can molecular networking and HR-ESI-MS be optimized for detecting low-abundance this compound analogs?

- LC-ESI-MS/MS dereplication : Compare retention times and fragmentation patterns with authenticated standards .

- Feature-based molecular networking : Prioritize ions with m/z 368 [M+H]⁺ (this compound) and related adducts (e.g., [M+Na]⁺) .

- Sensitivity enhancement : Use microflow LC systems (e.g., 1 μL/min) to improve signal-to-noise ratios for trace analogs .

Data Contradiction Analysis

- Observed vs. Theoretical NMR Shifts : Discrepancies in methylene/methyl regions (δH 1.16–1.25) may indicate branched vs. linear fatty acid chain isomers . Use HSQC-TOCSY to resolve overlapping signals .

- Biological Activity Variability : Differences in quorum sensing inhibition between strains (e.g., Caribbean vs. Pacific cyanobacteria) may stem from ecological adaptation-driven structural modifications . Validate via comparative genomics of biosynthetic gene clusters.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products